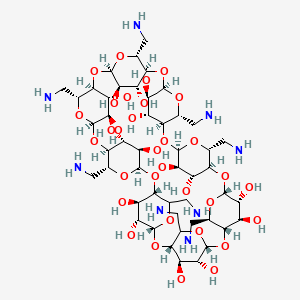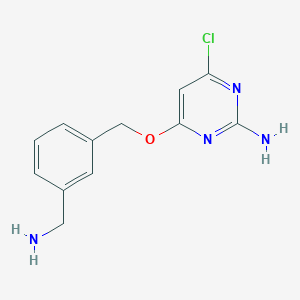
Octakis(6-amino-6-deoxy)-|A-cyclodextrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octakis(6-amino-6-deoxy)-γ-cyclodextrin: is a derivative of γ-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. This compound is characterized by the substitution of the hydroxyl groups at the 6-position of each glucose unit with amino groups. The molecular formula of Octakis(6-amino-6-deoxy)-γ-cyclodextrin is C48H88N8O32, and it has a molecular weight of 1289.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octakis(6-amino-6-deoxy)-γ-cyclodextrin typically involves the substitution of the hydroxyl groups at the 6-position of γ-cyclodextrin with amino groups. This can be achieved through a multi-step process:
Industrial Production Methods: Industrial production of Octakis(6-amino-6-deoxy)-γ-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of immobilized enzymes and biocatalysts can also be explored to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Octakis(6-amino-6-deoxy)-γ-cyclodextrin can undergo substitution reactions where the amino groups can be further modified with various functional groups.
Complexation Reactions: The compound can form inclusion complexes with various guest molecules due to its cyclic structure.
Common Reagents and Conditions:
Substitution Reactions: Reagents like acyl chlorides, anhydrides, and isocyanates can be used to modify the amino groups under mild conditions.
Complexation Reactions: The formation of inclusion complexes typically occurs in aqueous solutions at room temperature.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Drug Delivery: The compound can be used to encapsulate and deliver hydrophobic drugs, enhancing their solubility and bioavailability.
Medicine:
Industry:
Wirkmechanismus
Molecular Targets and Pathways: Octakis(6-amino-6-deoxy)-γ-cyclodextrin exerts its effects primarily through the formation of inclusion complexes with guest molecules. The amino groups can interact with negatively charged molecules, enhancing the stability of the complexes . This interaction can influence the solubility, stability, and bioavailability of the guest molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Per(6-guanidino-6-deoxy)-γ-cyclodextrin: This compound has guanidino groups instead of amino groups, which can enhance its binding affinity for certain guest molecules.
Octakis(6-deoxy-6-iodo)-γ-cyclodextrin: This derivative has iodo groups, which can be used for further functionalization.
Uniqueness: Octakis(6-amino-6-deoxy)-γ-cyclodextrin is unique due to its multiple amino groups, which provide versatile sites for further chemical modifications and enhance its ability to form stable inclusion complexes with a wide range of guest molecules .
Eigenschaften
Molekularformel |
C48H88N8O32 |
|---|---|
Molekulargewicht |
1289.2 g/mol |
IUPAC-Name |
(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2/t9-,10-,11-,12-,13-,14-,15?,16?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
InChI-Schlüssel |
HGJBCHWVBHLZPM-UHPWMYLTSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CN)CN)OC7CN)O)O)OC6CN)O)O)CN)CN)CN)O)O)N |
Kanonische SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)



![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)

